molecular formula C14H18N4O5S B12150578 Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12150578
M. Wt: 354.38 g/mol
InChI Key: XHITXLBGPWNYHF-UHFFFAOYSA-N
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Description

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a synthetic compound that features a triazole ring substituted with an amino group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: The amino and trimethoxyphenyl groups are introduced through substitution reactions.

    Esterification: The final step involves the esterification of the compound to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Conditions for substitution reactions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit various enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90) . This inhibition can lead to the disruption of cellular processes, making the compound effective in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: An anti-gout agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Used for the treatment of external genital warts.

    Trimetrexate and Trimethoprim: Both are dihydrofolate reductase inhibitors.

Uniqueness

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is unique due to its specific triazole ring structure and the presence of the trimethoxyphenyl group, which imparts distinct biological activities .

Biological Activity

Methyl 2-[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula : C14H17N3O4S
Molecular Weight : 317.37 g/mol
CAS Number : 162649468
IUPAC Name : this compound

The compound features a triazole ring and a trimethoxyphenyl group, which are critical for its biological activity. The presence of the sulfur atom in the thioacetate moiety enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : Utilizing precursors such as 4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazole.
  • Thioacetate Introduction : Reaction with appropriate thioacetic acid derivatives to introduce the thioacetate functionality.
  • Purification : Commonly achieved through recrystallization or chromatography to obtain high purity (>95%) compounds suitable for biological testing.

Antitumor Activity

Research has demonstrated that compounds bearing similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds with the triazole structure were tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds induce apoptosis and inhibit cell proliferation effectively.
CompoundCell LineIC50 (µM)Mechanism of Action
3fMCF-712.5Apoptosis induction
3fHeLa15.0Cell cycle arrest

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : Flow cytometry studies revealed that treated cells exhibit characteristics of apoptosis such as mitochondrial depolarization and activation of caspase pathways .
  • Cell Cycle Arrest : The compound was shown to arrest cells in the G2/M phase of the cell cycle . This was associated with increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways.
  • Antivascular Activity : Some derivatives have demonstrated the ability to disrupt endothelial cell function in vitro, indicating potential applications in targeting tumor vasculature .

In Vivo Efficacy

A notable study evaluated the efficacy of a related compound in an HT-29 xenograft model. Mice treated with the compound showed a significant reduction in tumor volume compared to controls:

  • Treatment Regimen : Administered intraperitoneally at doses of 100 mg/kg on specified days.
Time Point (Days)Tumor Volume (mm³)Body Weight (g)
Control250 ± 2025 ± 1
Treated150 ± 1524 ± 1

The results indicated a statistically significant reduction in tumor growth (p < 0.01) without notable toxicity .

Properties

Molecular Formula

C14H18N4O5S

Molecular Weight

354.38 g/mol

IUPAC Name

methyl 2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H18N4O5S/c1-20-9-5-8(6-10(21-2)12(9)23-4)13-16-17-14(18(13)15)24-7-11(19)22-3/h5-6H,7,15H2,1-4H3

InChI Key

XHITXLBGPWNYHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC(=O)OC

Origin of Product

United States

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